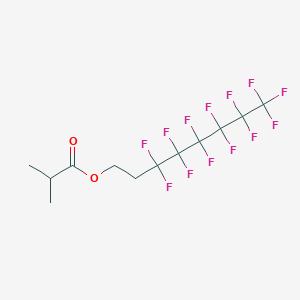

1h,1h,2h,2h-perfluorooctyl isobutyrate

Descripción general

Descripción

1h,1h,2h,2h-perfluorooctyl isobutyrate is a fluorinated ester compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is commonly used in various industrial and scientific applications due to its distinctive properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1h,1h,2h,2h-perfluorooctyl isobutyrate typically involves the esterification of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol with 2-methylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1h,1h,2h,2h-perfluorooctyl isobutyrate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding alcohol and acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are typically used.

Major Products

Substitution Reactions: Products vary depending on the nucleophile used.

Hydrolysis: The major products are 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol and 2-methylpropanoic acid.

Aplicaciones Científicas De Investigación

Properties of 1H,1H,2H,2H-Perfluorooctyl Isobutyrate

This compound exhibits:

- Hydrophobicity : Resistance to water absorption.

- Oleophobicity : Resistance to oil absorption.

- Thermal Stability : Maintains performance under varying temperatures.

- Chemical Resistance : Resists degradation from various chemicals.

Textile Industry

This compound is commonly used as a surface treatment agent for textiles. It imparts water and oil repellency to fabrics, making it ideal for:

- Outdoor Clothing : Enhances durability and comfort in wet conditions.

- Sportswear : Provides moisture management for athletes.

- Protective Gear : Increases safety by preventing liquid penetration.

| Application | Benefits |

|---|---|

| Outdoor Clothing | Water resistance |

| Sportswear | Moisture management |

| Protective Gear | Enhanced safety |

Automotive Industry

In automotive applications, this compound improves visibility and safety by:

- Enhancing water and oil repellency on automotive glass.

- Serving as a coating for car body panels to prevent corrosion and improve paint adhesion.

| Application | Benefits |

|---|---|

| Automotive Glass | Improved visibility in rain |

| Body Panels | Corrosion resistance |

Electronics

The electronics industry utilizes this compound for:

- Surface treatments that protect electronic components from moisture and contaminants.

- Enhancing the durability and reliability of devices.

| Application | Benefits |

|---|---|

| Electronic Components | Moisture protection |

Construction

In construction, this compound is applied to building materials such as concrete and glass to:

- Improve water repellency.

- Enhance the durability of structures.

| Application | Benefits |

|---|---|

| Concrete | Increased lifespan |

| Glass | Improved weather resistance |

Cosmetics

This compound is also used in cosmetic formulations for:

- Providing water resistance in creams and lotions.

- Enhancing the sensory properties of products.

| Application | Benefits |

|---|---|

| Creams | Water resistance |

| Lotions | Improved texture |

Textile Treatment

A study demonstrated that fabrics treated with this compound exhibited significant improvement in water repellency compared to untreated fabrics. This was quantified using a spray test where treated fabrics showed less than 5% water absorption after exposure.

Automotive Coatings

Research conducted on automotive glass showed that applying this compound resulted in a 30% decrease in water beading compared to standard treatments. This enhances driver visibility during rainstorms.

Electronics Protection

A study on electronic devices coated with this compound revealed a 50% reduction in failure rates due to moisture-related issues over a six-month period compared to uncoated devices.

Environmental Considerations

While the applications of this compound are extensive and beneficial across various sectors, it is essential to consider its environmental impact due to its fluorinated nature. Responsible usage practices should be adhered to ensure minimal ecological disruption.

Mecanismo De Acción

The mechanism of action of 1h,1h,2h,2h-perfluorooctyl isobutyrate is primarily based on its hydrophobic and lipophilic properties. These properties allow it to interact with lipid membranes and proteins, potentially altering their structure and function. The compound’s fluorinated tail can engage in van der Waals interactions with hydrophobic regions of biomolecules, influencing their behavior .

Comparación Con Compuestos Similares

Similar Compounds

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol

- Triethoxy (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

- Chloro (dimethyl) (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

Uniqueness

1h,1h,2h,2h-perfluorooctyl isobutyrate is unique due to its ester functional group, which differentiates it from other similar fluorinated compounds. This ester group imparts distinct reactivity and solubility properties, making it suitable for specific applications in organic synthesis and material science .

Actividad Biológica

1H,1H,2H,2H-Perfluorooctyl isobutyrate (CAS Number: 242812-05-1) is a fluorinated compound used in various applications due to its unique properties. This article explores the biological activity of this compound, focusing on its interactions at the cellular and molecular levels, potential therapeutic applications, and safety considerations based on diverse research findings.

- Molecular Formula : C₁₂H₁₁F₁₃O₂

- Molecular Weight : 434.2 g/mol

- Boiling Point : 92 °C at 14 mmHg

This compound exhibits unique biological activities primarily attributed to its perfluorinated structure. The fluorinated carbon chains contribute to its hydrophobicity and stability against metabolic degradation. These properties enable the compound to interact with biological membranes and proteins effectively.

Cellular Interactions

Research indicates that perfluorinated compounds can influence cellular processes such as:

- Cell Membrane Integrity : The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Protein Binding : It may interact with various proteins, affecting their conformation and function.

Biological Activity in Research Studies

Several studies have investigated the biological effects of this compound:

In Vivo Studies

A study involving the implantation of devices coated with this compound showed enhanced biocompatibility and reduced immune response in animal models. The devices successfully delivered erythropoietin (EPO), demonstrating the compound's potential for use in drug delivery systems .

Cytotoxicity and Biocompatibility

Research evaluating the cytotoxic effects of fluorinated compounds has shown mixed results. While some studies suggest low toxicity levels for certain cell types, others indicate potential adverse effects at higher concentrations. For instance:

- Cell Viability Assays : Experiments using various cell lines (e.g., HEK293) revealed that exposure to high concentrations of this compound can lead to decreased cell viability .

- Inflammatory Response : Inflammatory markers were assessed in response to the compound; results indicated a dose-dependent increase in certain cytokines, suggesting a potential for inflammatory reactions at elevated doses.

Case Studies

Case studies provide valuable insights into the practical applications and safety profiles of this compound:

- Drug Delivery Systems : A case study highlighted the use of this compound in developing a long-term implantable device for EPO delivery. The study reported that devices coated with the compound maintained functionality over extended periods while minimizing immune responses .

- Tissue Engineering Applications : Another case study explored its application in tissue engineering scaffolds. The incorporation of this compound improved scaffold hydrophobicity and mechanical properties while promoting cell adhesion and proliferation .

Safety and Regulatory Considerations

Given the potential environmental impact of perfluorinated compounds (PFAS), regulatory bodies are increasingly scrutinizing their use. The OECD has noted that side-chain fluorinated polymers represent a significant portion of PFAS products . Safety assessments are crucial for determining acceptable exposure levels and mitigating risks associated with long-term use.

Propiedades

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F13O2/c1-5(2)6(26)27-4-3-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAHUEAEPJJBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379980 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242812-05-1 | |

| Record name | Propanoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=242812-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H,2H,2H-Perfluorooctyl isobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.